molecular formula C20H17FO2S B12404430 Sulindac sulfide-d3

Sulindac sulfide-d3

Cat. No.: B12404430
M. Wt: 343.4 g/mol
InChI Key: LFWHFZJPXXOYNR-FHFLIJIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulindac sulfide-d3 is a deuterated form of sulindac sulfide, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of sulindac and its metabolites. This compound is known for its role as a noncompetitive γ-secretase inhibitor, which has implications in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulindac sulfide-d3 involves the incorporation of deuterium atoms into the sulindac sulfide molecule This is typically achieved through hydrogen-deuterium exchange reactionsThe reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Sulindac sulfide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulindac sulfide-d3 is widely used in scientific research, particularly in:

Mechanism of Action

Sulindac sulfide-d3 exerts its effects primarily through the inhibition of γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, this compound inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulindac sulfide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, offering insights that are not possible with non-deuterated analogs .

Properties

Molecular Formula

C20H17FO2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3

InChI Key

LFWHFZJPXXOYNR-FHFLIJIYSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Origin of Product

United States

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